molecular formula C14H9NO3 B11871224 6-Methoxybenzo[g]isoquinoline-5,10-dione CAS No. 90381-62-7

6-Methoxybenzo[g]isoquinoline-5,10-dione

Cat. No.: B11871224
CAS No.: 90381-62-7
M. Wt: 239.23 g/mol
InChI Key: FGDBFSBWSLEHLQ-UHFFFAOYSA-N
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Description

6-Methoxybenzo[g]isoquinoline-5,10-dione is an organic compound with the molecular formula C14H9NO3. It is a derivative of isoquinoline and features a methoxy group at the 6th position and a quinone structure at the 5th and 10th positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxybenzo[g]isoquinoline-5,10-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 6-methoxy-1-tetralone with phthalic anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride. The reaction proceeds through a Friedel-Crafts acylation followed by cyclization to form the desired product .

Industrial Production Methods

While detailed industrial production methods are not widely documented, the synthesis on a larger scale would likely involve optimization of the laboratory methods to ensure higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

6-Methoxybenzo[g]isoquinoline-5,10-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted isoquinoline derivatives, hydroquinones, and other quinone compounds .

Scientific Research Applications

6-Methoxybenzo[g]isoquinoline-5,10-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Methoxybenzo[g]isoquinoline-5,10-dione involves its interaction with various molecular targets and pathways. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It also inhibits certain enzymes involved in cellular metabolism, contributing to its cytotoxic effects .

Comparison with Similar Compounds

Similar Compounds

  • Benzo[g]quinoline-5,10-dione
  • Benzo[g]quinoline-5,6-dione
  • Anthraquinone

Uniqueness

6-Methoxybenzo[g]isoquinoline-5,10-dione is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different pharmacological properties .

Properties

CAS No.

90381-62-7

Molecular Formula

C14H9NO3

Molecular Weight

239.23 g/mol

IUPAC Name

6-methoxybenzo[g]isoquinoline-5,10-dione

InChI

InChI=1S/C14H9NO3/c1-18-11-4-2-3-9-12(11)14(17)8-5-6-15-7-10(8)13(9)16/h2-7H,1H3

InChI Key

FGDBFSBWSLEHLQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1C(=O)C3=C(C2=O)C=NC=C3

Origin of Product

United States

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